Cas no 67828-62-0 (Ethyl 2-(2,4-dihydroxyphenyl)acetate)

Ethyl 2-(2,4-dihydroxyphenyl)acetate structure
67828-62-0 structure
Product Name:Ethyl 2-(2,4-dihydroxyphenyl)acetate
CAS No:67828-62-0
MF:C10H12O4
MW:196.199883460999
MDL:MFCD19441060
CID:837519
PubChem ID:105745
Update Time:2025-11-02

Ethyl 2-(2,4-dihydroxyphenyl)acetate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 2-(2,4-dihydroxyphenyl)acetate
    • Ethyl 2,4-dihydroxyphenylacetate
    • Benzeneacetic acid, 2,4-dihydroxy-, ethyl ester
    • AKOS016006314
    • SCHEMBL8763431
    • DTXSID3070678
    • FS-8953
    • EINECS 267-281-1
    • 67828-62-0
    • UNII-877NUJ7ZJB
    • 16-DEHYDROPREGNENOLONEOXIME
    • B0005-190072
    • NS00036212
    • 877NUJ7ZJB
    • Ethyl2,4-dihydroxyphenylacetate
    • [ "" ]
    • Ethyl2-(2,4-dihydroxyphenyl)acetate
    • GADHUKQASVRNQF-UHFFFAOYSA-N
    • DB-342890
    • MDL: MFCD19441060
    • Inchi: 1S/C10H12O4/c1-2-14-10(13)5-7-3-4-8(11)6-9(7)12/h3-4,6,11-12H,2,5H2,1H3
    • InChI Key: GADHUKQASVRNQF-UHFFFAOYSA-N
    • SMILES: O(CC)C(CC1C=CC(=CC=1O)O)=O

Computed Properties

  • Exact Mass: 196.07356
  • Monoisotopic Mass: 196.073559
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 193
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 66.8
  • XLogP3: 1.4

Experimental Properties

  • Color/Form: Powder
  • Density: 1.26
  • Boiling Point: 346.2°C at 760 mmHg
  • Flash Point: 137.1°C
  • Refractive Index: 1.563
  • PSA: 66.76
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

Ethyl 2-(2,4-dihydroxyphenyl)acetate Security Information

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Additional information on Ethyl 2-(2,4-dihydroxyphenyl)acetate

Ethyl 2-(2,4-dihydroxyphenyl)acetate (CAS No. 67828-62-0): A Comprehensive Overview

Ethyl 2-(2,4-dihydroxyphenyl)acetate, with the chemical identifier CAS No. 67828-62-0, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This ester derivative of phenol exhibits a unique structure that has garnered attention for its potential biological activities and synthetic utility. The presence of two hydroxyl groups on the aromatic ring and the acetic acid ethyl ester moiety makes it a versatile intermediate in organic synthesis, particularly in the development of novel therapeutic agents.

The< strong>Ethyl 2-(2,4-dihydroxyphenyl)acetate molecule has been studied for its pharmacological properties, particularly in the context of antioxidant and anti-inflammatory effects. Recent research has highlighted its role as a precursor in the synthesis of flavonoid derivatives, which are known for their wide range of biological activities. The hydroxylated aromatic ring provides multiple sites for chemical modification, enabling the creation of structurally diverse compounds with tailored pharmacological profiles.

In addition to its pharmaceutical applications, Ethyl 2-(2,4-dihydroxyphenyl)acetate has found utility in agricultural chemistry as a potential growth regulator. Studies have suggested that derivatives of this compound may influence plant hormone pathways, leading to improved crop yields and stress resistance. The< strong>2,4-dihydroxyphenyl moiety is particularly relevant in this context, as it mimics natural phenolic compounds that play crucial roles in plant development and defense mechanisms.

The synthesis of Ethyl 2-(2,4-dihydroxyphenyl)acetate typically involves the esterification of 2,4-dihydroxybenzoic acid with ethanol under acidic conditions. This reaction is catalyzed by various acids, including sulfuric acid or p-toluenesulfonic acid, and proceeds with high yield under optimized conditions. The reaction mechanism involves the formation of an activated ester intermediate, followed by nucleophilic attack by ethanol to form the desired product.

Recent advancements in green chemistry have led to the exploration of more environmentally friendly synthetic routes for Ethyl 2-(2,4-dihydroxyphenyl)acetate. Catalytic methods using biodegradable solvents and renewable feedstocks have been reported, reducing the environmental impact of the synthesis process. These innovations align with global efforts to promote sustainable practices in chemical manufacturing.

The pharmacological potential of Ethyl 2-(2,4-dihydroxyphenyl)acetate has been further explored through computational modeling and high-throughput screening techniques. These methods have identified novel analogs with enhanced bioavailability and reduced toxicity. The< strong>2,4-dihydroxyphenyl scaffold is particularly amenable to structure-activity relationship (SAR) studies, allowing researchers to optimize the compound's pharmacological properties.

In conclusion, Ethyl 2-(2,4-dihydroxyphenyl)acetate (CAS No. 67828-62-0) is a multifaceted compound with significant applications in pharmaceuticals and agriculture. Its unique structural features make it a valuable intermediate in organic synthesis, while its biological activities provide a basis for further therapeutic development. As research continues to uncover new applications for this compound, it is likely to remain a key player in the chemical and life sciences industries.

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